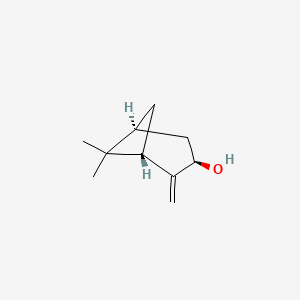

(-)-trans-Pinocarveol

説明

Phytogeographical Distribution and Botanical Sources

(-)-trans-Pinocarveol is biosynthesized in various plants, contributing to their characteristic aromas. Its presence has been documented in numerous botanical families, with notable concentrations in coniferous trees and several aromatic and medicinal herbs.

Conifers are a significant natural source of this compound. The essential oils derived from the needles and cones of various pine (Pinus spp.) and spruce (Picea abies) species contain this compound, although often in minor quantities. For instance, studies on the essential oils from the cones of nine Pinus species native to Turkey revealed the presence of trans-pinocarveol, with concentrations varying among the species. mdpi.com Specifically, it was detected in Pinus brutia, Pinus halepensis, Pinus nigra, Pinus pinea, and Pinus sylvestris. mdpi.com The Norway spruce (Picea abies) is another coniferous species known to produce pinocarveol (B1213195). wikipedia.org The analysis of volatile compounds from Picea abies has confirmed the presence of trans-pinocarveol. core.ac.uk

Beyond conifers, this compound is a constituent of the essential oils of several aromatic and medicinal plants. Various Eucalyptus species are known to contain this compound. For example, the essential oil of Eucalyptus ficifolia has been reported to contain L-trans-pinocarveol as one of its dominating components, at a concentration of 12.5%. nih.gov Other Eucalyptus species, such as Eucalyptus globulus and Eucalyptus tereticornis, also list trans-pinocarveol among their volatile constituents. wikipedia.org

Rosemary (Rosmarinus officinalis) and hyssop (Hyssopus officinalis) are two other well-known medicinal herbs that produce this compound. foodb.cathegoodscentscompany.comthegoodscentscompany.com The essential oil of Salvia candidissima, a species of sage, has also been found to contain trans-pinocarveol, with one study reporting a concentration of 5.5%. mdpi.com

The concentration and even the presence of this compound can vary significantly depending on the plant organ, the geographical origin, and the specific chemotype of the plant. For example, in a study of Juniperus communis, trans-pinocarveol was among the identified volatile compounds, with its concentration differing between various plant parts such as needles, shoots, and bark. lammc.lt This organ-specific accumulation of volatile compounds is a common phenomenon in plants and highlights the importance of specifying the plant part when analyzing essential oil composition. mdpi.com

Chemotypes, which are chemically distinct populations within a species, also play a crucial role in the chemical profile of essential oils. Research on Artemisia herba-alba identified different chemotypes, with some containing trans-pinocarveol as a notable component. nih.gov Similarly, studies on various Salvia species have demonstrated significant variability in their essential oil compositions, which can be attributed to different geographical locations and genetic factors, leading to distinct chemotypes. mdpi.com The chemical composition of Hedychium coronarium essential oils also shows variation based on the plant part and geographical source. mdpi.com

Table 1: Reported Presence of trans-Pinocarveol in Various Plant Species

| Botanical Name | Family | Plant Part | Reported Presence/Concentration | Reference(s) |

| Pinus brutia | Pinaceae | Cones | Present | mdpi.com |

| Pinus halepensis | Pinaceae | Cones | Present | mdpi.com |

| Pinus nigra | Pinaceae | Cones | Present | mdpi.com |

| Pinus pinea | Pinaceae | Cones | Present | mdpi.com |

| Pinus sylvestris | Pinaceae | Cones | Present | mdpi.com |

| Picea abies | Pinaceae | Needles | Present | wikipedia.orgcore.ac.uk |

| Eucalyptus ficifolia | Myrtaceae | Leaves | 12.5% | nih.gov |

| Eucalyptus tereticornis | Myrtaceae | Leaves | 4.6% | |

| Eucalyptus globulus | Myrtaceae | Leaves | Present | wikipedia.orgthegoodscentscompany.com |

| Rosmarinus officinalis | Lamiaceae | - | Present | foodb.cathegoodscentscompany.comthegoodscentscompany.com |

| Hyssopus officinalis | Lamiaceae | Shoot | Present | thegoodscentscompany.comthegoodscentscompany.com |

| Salvia candidissima | Lamiaceae | Aerial Parts | 5.5% | mdpi.com |

| Juniperus communis | Cupressaceae | Various | Present | lammc.lt |

| Artemisia herba-alba | Asteraceae | Aerial Parts | Present | nih.gov |

| Hedychium coronarium | Zingiberaceae | Leaves | 0.2% | mdpi.com |

Advanced Techniques for Extraction and Enrichment from Complex Matrices

The isolation of this compound from its natural sources involves various extraction and analytical techniques, each with its own advantages and applications.

Steam distillation is a primary and widely used method for extracting essential oils, including those containing this compound, from plant materials. researchgate.net This technique is effective for volatile compounds and involves passing steam through the plant matrix to vaporize the essential oils, which are then condensed and collected. researchgate.netnih.gov The efficiency of steam distillation can be influenced by parameters such as steam temperature and pressure. researchgate.netresearchgate.net

Following the initial extraction, fractional distillation can be employed to separate and purify the components of the essential oil. google.com This process separates compounds based on their different boiling points. For the isolation of pinocarveol, fractional distillation is typically carried out under reduced pressure.

Solid-Phase Microextraction (SPME) is a modern, solvent-free technique that is highly effective for the analysis of volatile and semi-volatile compounds from various matrices, including plants. nih.govmdpi.com In the context of this compound, headspace SPME (HS-SPME) is particularly useful. This method involves exposing a coated fiber to the headspace above the sample, where volatile compounds have partitioned. researchgate.net The analytes are then thermally desorbed from the fiber into a gas chromatograph for analysis. researchgate.net SPME has been successfully used to analyze the volatile fractions of various plants known to contain trans-pinocarveol, such as Pinus species and Picea abies. core.ac.uk The technique is valued for its sensitivity, speed, and minimal sample preparation requirements. mdpi.comresearchgate.net

Structure

3D Structure

特性

IUPAC Name |

(1S,3R,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYXQUJDODZYIJ-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C(=C)C(C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2C[C@@H]1C(=C)[C@@H](C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314810 | |

| Record name | trans-(-)-Pinocarveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547-61-5 | |

| Record name | trans-(-)-Pinocarveol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | l-Pinocarveol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-(-)-Pinocarveol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1S-(1α,3α,5α)]-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINOCARVEOL, TRANS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1Q22IWX84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies

Advanced Techniques for Extraction and Enrichment from Complex Matrices

Chromatographic Approaches for Isolation of Enantiomers

The separation of enantiomers, or optical isomers, is a critical challenge in natural product chemistry, as different enantiomers of a molecule can exhibit distinct biological activities. tandfonline.com For chiral molecules like pinocarveol (B1213195), enantioselective chromatography is the principal methodology for the resolution and analysis of individual enantiomers. scispace.com

Gas chromatography (GC) is a powerful technique used for this purpose, particularly when coupled with a chiral stationary phase (CSP). acs.orgcohlife.org These specialized GC columns are designed to interact differently with each enantiomer, causing them to travel through the column at different rates and thus enabling their separation. cohlife.org Modified cyclodextrins are a widely used class of CSPs for resolving a variety of chiral compounds, including terpene derivatives. scispace.comcohlife.org

Research has demonstrated the successful use of capillary gas chromatography for resolving the enantiomers of trifluoroacetylated trans-pinocarveol using modified cyclodextrins as the stationary phase. scispace.com The derivatization of the alcohol group to a trifluoroacetate (B77799) is a common strategy to improve chromatographic separation and detection.

The general workflow for enantioselective analysis involves:

Extraction of the essential oil from the plant source, typically via hydrodistillation or steam distillation. mdpi.comtandfonline.com

Enantioselective analysis using a gas chromatograph equipped with a chiral column, such as one with a cyclodextrin-based stationary phase (e.g., Cyclosil B or Rt-β). currentsci.comacs.org

The separated enantiomers are detected, often by a flame ionization detector (FID) or a mass spectrometer, allowing for the determination of the enantiomeric ratio or enantiomeric excess (ee%). currentsci.com

While direct chromatographic data for (-)-trans-pinocarveol is specific, the methodology is well-established within the broader context of terpene analysis. For example, the enantiomers of the structurally related ketone, pinocarvone (B108684), have been successfully separated on a Cyclosil B column. acs.org Similarly, the enantiomers of α-pinene and β-pinene, common precursors and co-constituents in essential oils, are routinely separated using these techniques. cohlife.org These chromatographic methods are indispensable for quality control and for detailed phytochemical studies, ensuring the stereochemical integrity of compounds like this compound is accurately characterized. tandfonline.comnih.gov

Biosynthetic Pathways and Mechanistic Elucidation of Trans Pinocarveol Formation

General Monoterpenoid Biosynthesis: The Methyl-Erythritol-Phosphate (MEP) Pathway

Monoterpenes, including the precursors to (-)-trans-Pinocarveol, are primarily synthesized in plants through the Methyl-Erythritol-Phosphate (MEP) pathway, which takes place in the plastids. rsc.orgwikipathways.orgnih.gov This pathway is an alternative to the mevalonate (B85504) (MVA) pathway, which is responsible for producing other classes of terpenoids like sesquiterpenes and triterpenes in the cytosol. rsc.orgpnas.org

The MEP pathway commences with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP). pnas.orgnih.gov Through a series of enzymatic steps, DXP is converted into the key five-carbon building blocks of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). rsc.orgnih.govmdpi.com These two molecules are the universal precursors for the vast array of terpenoid structures found in nature.

Precursor Role of Geranyl Diphosphate (GPP)

Geranyl diphosphate (GPP) is the direct precursor to all monoterpenoids. oup.comnih.govechelon-inc.com It is a ten-carbon molecule formed from the condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by the enzyme GPP synthase (GPPS). echelon-inc.compnas.orgacs.org This crucial step channels the five-carbon isoprenoid units into the monoterpene biosynthetic route. While typically localized in the plastids, some plants exhibit cytosolic GPPS activity, highlighting the metabolic diversity in terpenoid biosynthesis. oup.comnih.gov

Enzymatic Steps in the Cyclization and Functionalization of Pinene Derivatives

The conversion of the linear GPP molecule into the bicyclic pinene scaffold is a pivotal and complex enzymatic step. This cyclization is catalyzed by a class of enzymes known as monoterpene synthases, specifically pinene synthases. nih.govresearchgate.net These enzymes are remarkable in their ability to control the intricate stereochemistry of the resulting cyclic products. For instance, different pinene cyclase enzymes can catalyze the formation of (+)-α-pinene and (-)-α-pinene from the same GPP precursor. nih.govresearchgate.net

The formation of different pinene isomers and their subsequent functionalization into compounds like pinocarveol (B1213195) involves several key enzymatic actions:

Isomerization and Cyclization: Pinene synthases catalyze the isomerization of GPP to linalyl diphosphate, which then undergoes cyclization to form the pinane (B1207555) skeleton. researchgate.net

Deprotonation: The final step in the formation of α-pinene and β-pinene is the deprotonation of a common carbocation intermediate, with the same monoterpene cyclase often being responsible for the synthesis of both isomers. acs.org

Hydroxylation: Following the formation of the pinene backbone, further functionalization, such as the introduction of a hydroxyl group to form pinocarveol, is often carried out by other enzymes. nih.gov

Specific Bioconversion Routes to this compound

The direct synthesis of this compound can also be achieved through the biotransformation of readily available pinene isomers, particularly β-pinene. This approach utilizes whole microbial cells or isolated enzymes to perform specific chemical modifications.

Microorganism-Mediated Transformations of β-Pinene

A variety of microorganisms have been shown to be capable of converting β-pinene into valuable oxygenated derivatives, including this compound. These bioconversions offer an environmentally friendly alternative to traditional chemical synthesis. scielo.br

Several fungal and bacterial strains have been identified for their ability to hydroxylate β-pinene. For instance:

The psychrotrophic fungus Chrysosporium pannorum A-1 has demonstrated the ability to transform β-pinene into trans-pinocarveol. nih.govsemanticscholar.org Mutagenesis and adaptation of this fungus have been shown to significantly enhance its biocatalytic activity, leading to increased yields of the desired product. nih.govsemanticscholar.orgresearchgate.net

Strains of Aspergillus niger are also known to convert β-pinene, although the primary product may vary depending on the specific strain and culture conditions. nih.govtaylorandfrancis.com

Basidiomycetes like Ganoderma applanatum can stereoselectively hydroxylate β-pinene to produce trans-pinocarveol. scispace.com

Table 1: Examples of Microorganisms Used in the Biotransformation of β-Pinene

| Microorganism | Substrate | Major Product(s) | Reference |

|---|---|---|---|

| Chrysosporium pannorum A-1 | β-Pinene | trans-Pinocarveol | nih.govsemanticscholar.org |

| Aspergillus niger ATCC 9642 | (-)-β-Pinene | α-Terpineol | nih.gov |

| Aspergillus niger TBUYN-2 | (-)-β-Pinene | (+)-trans-Pinocarveol | taylorandfrancis.com |

| Ganoderma applanatum | β-Pinene | trans-Pinocarveol | scispace.com |

| Bacillus pallidus BR425 | β-Pinene | Pinocarveol | mdpi.com |

Proposed Enzymatic Mechanisms (e.g., Cytochrome P-450 Dependent Hydroxylations)

The enzymatic hydroxylation of β-pinene to form this compound is a key step in its biosynthesis and biotransformation. This reaction is often catalyzed by cytochrome P450 (CYP) monooxygenases. dntb.gov.uanih.govmdpi.com These enzymes are a large and diverse family of biocatalysts involved in the metabolism of a wide range of compounds. mdpi.com

Theoretical studies using density functional theory (DFT) have provided insights into the plausible mechanisms of pinene hydroxylation by CYP enzymes. dntb.gov.uanih.govresearchgate.net The proposed mechanism involves:

Hydrogen Abstraction: The CYP enzyme abstracts a hydrogen atom from the β-pinene molecule. For β-pinene, this abstraction preferentially occurs at the allylic delta site. dntb.gov.uanih.gov

Oxygen Rebound: A highly reactive iron-oxo species within the enzyme's active site then "rebounds" to the resulting radical, forming the hydroxylated product.

The stereoselectivity of this reaction, leading to the formation of the trans isomer, is dictated by the specific three-dimensional structure of the enzyme's active site, which controls the orientation of the substrate relative to the reactive oxygen species. scispace.com The mountain pine beetle, for example, utilizes a specific cytochrome P450, CYP6DE1, to convert α-pinene and β-pinene into pheromone components, demonstrating the specialized role of these enzymes in nature. scispace.com

Chemical Synthesis and Advanced Organic Transformations of Trans Pinocarveol

Total and Semi-Synthetic Strategies

The synthesis of (-)-trans-Pinocarveol can be achieved through several methods, primarily involving the manipulation of other naturally abundant pinenes. These strategies include the reduction of pinocarvone (B108684), the allylic oxidation of β-pinene, and the hydrolysis of its corresponding acetate (B1210297) ester.

Enantioselective Reduction of Pinocarvone

Catalytic methods, such as those employing oxazaborolidine catalysts, are widely used for the asymmetric reduction of prochiral ketones to chiral alcohols. wikipedia.orgnih.gov These catalytic systems, often used in conjunction with a stoichiometric reducing agent like borane, can provide high yields and excellent enantiomeric excess. nih.gov The choice of catalyst and reaction conditions is critical in directing the stereochemical outcome of the reduction to favor the formation of the desired (-)-trans-diastereomer.

Allylic Oxidation of β-Pinene via Catalytic Systems (e.g., SeO₂, Heterogeneous Catalysts)

The direct allylic oxidation of β-pinene presents another important route to this compound. ccspublishing.org.cnmdpi.com This method introduces an oxygen-containing functional group at the allylic position of the β-pinene molecule.

Selenium Dioxide (SeO₂) Catalysis: Selenium dioxide is a classic reagent for the allylic oxidation of olefins. researchgate.netorgsyn.orgtandfonline.com The reaction of β-pinene with SeO₂, often in the presence of an oxidizing agent like hydrogen peroxide or tert-butyl hydroperoxide, can yield a mixture of products including pinocarveol (B1213195). mdpi.comresearchgate.netorgsyn.org While effective, the use of stoichiometric amounts of selenium dioxide can produce toxic waste. ccspublishing.org.cn To circumvent this, catalytic systems using only a small amount of SeO₂ have been developed. orgsyn.org For example, an improved method using hydrogen peroxide with catalytic selenium dioxide in tert-butyl alcohol has been reported to produce trans-pinocarveol. orgsyn.org

Heterogeneous Catalysis: In recent years, there has been a growing interest in developing more environmentally friendly and reusable heterogeneous catalysts for the allylic oxidation of β-pinene. ccspublishing.org.cnmdpi.com Metalloporphyrins have been shown to be effective catalysts for the aerobic oxidation of β-pinene, producing pinocarveol among other products. ccspublishing.org.cn Additionally, palladium-based heterogeneous catalysts have been investigated. For example, a multifunctional catalyst consisting of palladium and a heteropolyacid supported on SBA-15 has shown promising results, achieving a high yield of trans-pinocarveol with hydrogen peroxide as the oxidant. researchgate.net The nature of the support material, such as amorphous silica (B1680970) versus structured materials like SBA-15, can significantly impact the catalyst's activity and selectivity. researchgate.net Other metal complexes, such as those of iron, have also been explored for the catalytic oxidation of β-pinene, primarily yielding pinocarvone, which can then be reduced to pinocarveol. researchgate.net

| Catalyst System | Oxidant | Key Products | Reference |

| SeO₂/H₂O₂ | Hydrogen Peroxide | trans-Pinocarveol | orgsyn.org |

| Metalloporphyrins | O₂ | Pinocarveol, Myrtenol (B1201748) | ccspublishing.org.cn |

| Pd/HPA/SBA-15 | Hydrogen Peroxide | trans-Pinocarveol | researchgate.net |

| Fe(III) Complex | Hydrogen Peroxide | Pinocarvone, Pinocarveol | mdpi.comresearchgate.net |

Stereocontrolled Hydrolysis of Pinocarvyl Acetate

This compound can also be obtained through the hydrolysis of its corresponding ester, pinocarvyl acetate. This method is particularly useful when pinocarvyl acetate is readily available, for instance, from the acetylation of a mixture of pinocarveol isomers followed by separation. The hydrolysis is typically carried out under basic or acidic conditions to cleave the ester bond, yielding the alcohol. The stereochemistry at the alcohol-bearing carbon is retained during this process.

This compound as a Chiral Building Block in Asymmetric Synthesis

The well-defined stereochemistry of this compound makes it a valuable chiral precursor in the synthesis of more complex, enantiomerically pure molecules. biosynth.comcymitquimica.com

Application in the Construction of Enantiomerically Pure Compounds

The chiral scaffold of this compound can be elaborated through various chemical transformations to build up molecular complexity while maintaining stereochemical integrity. Its functional groups, the hydroxyl group and the double bond, provide handles for further reactions. For example, the hydroxyl group can be derivatized or used to direct subsequent reactions, while the double bond can participate in addition reactions or be cleaved to introduce new functionalities. This versatility allows for the synthesis of a wide range of target molecules with specific stereochemical configurations.

Reactivity and Functional Group Interconversions of this compound

This compound, a bicyclic monoterpenoid alcohol, serves as a versatile starting material for a variety of chemical transformations. Its structure, featuring a hydroxyl group, a methylene (B1212753) group, and a strained bicyclo[3.1.1]heptane skeleton, provides multiple sites for reactivity. This section explores the key functional group interconversions and skeletal rearrangements of this important natural product.

Selective Oxidation to Ketones and Other Oxygenated Derivatives

The allylic hydroxyl group of this compound can be selectively oxidized to yield pinocarvone, a corresponding α,β-unsaturated ketone. This transformation is a crucial step in the synthesis of various natural products and other valuable compounds. researchgate.net A variety of oxidizing agents have been employed for this purpose, with the choice of reagent often influencing the selectivity and yield of the reaction.

Active manganese dioxide (MnO₂) is a commonly used reagent for the selective oxidation of trans-pinocarveol to pinocarvone. researchgate.netencyclopedia.pub This reaction typically proceeds via dehydrogenation of the allylic alcohol, preserving the bicyclic framework and maintaining the enantiomeric purity of the product. Other reagents that have been utilized for this oxidation include potassium permanganate (B83412) and chromium trioxide.

The oxidation can also be achieved through catalytic methods. For instance, palladium supported on silicotungstic acid-modified mesoporous silica (Pd/HPA-300/SBA-15) with hydrogen peroxide as the oxidant has been shown to produce pinocarvone from this compound. Furthermore, metal-containing MIL-100 and MIL-101 structures, particularly chromium-based MOFs, have demonstrated the ability to catalyze the oxidation of alkenes to unsaturated ketones, suggesting their potential application in the oxidation of this compound. lookchem.com

Beyond the formation of pinocarvone, other oxygenated derivatives can be synthesized from this compound. For example, treatment with selenium dioxide and tert-butyl hydroperoxide (TBHP) can lead to further oxygenation. researchgate.netencyclopedia.pub The metabolic pathways of pinocarveol also involve allylic oxidation and oxidative cleavage, leading to a variety of oxygenated products. grafiati.com

Table 1: Selective Oxidation of this compound

| Oxidizing Agent/Catalyst | Product | Key Features |

|---|---|---|

| Manganese Dioxide (MnO₂) | Pinocarvone | Selective oxidation without over-oxidation, maintains enantiomeric purity. researchgate.netencyclopedia.pub |

| Potassium Permanganate | Pinocarvone | Common oxidizing agent for this transformation. |

| Chromium Trioxide | Pinocarvone | Another classical reagent for alcohol oxidation. |

| Pd/HPA-300/SBA-15 with H₂O₂ | Pinocarvone | Heterogeneous catalytic method using a "green" oxidant. |

| SeO₂/TBHP | Further oxygenated derivatives | Can lead to products beyond simple ketone formation. researchgate.netencyclopedia.pub |

Reduction Reactions and Hydrogenation Studies

The reduction of the carbonyl group in pinocarvone, the oxidized derivative of this compound, can regenerate the alcohol. For example, the reduction of pinocarvone with lithium aluminum hydride (LiAlH₄) in anhydrous ether yields this compound. Another method involves the use of triphenylphosphine (B44618) in dichloromethane, proceeding through a Meerwein-Ponndorf-Verley type reduction mechanism.

Hydrogenation of this compound itself leads to the saturation of the exocyclic double bond, yielding isopinocampheol. orgsyn.orgorgsyn.org This reaction can be carried out using a neutral nickel catalyst at elevated temperatures. orgsyn.orgorgsyn.org The hydroboration-oxidation of α-pinene, a related monoterpene, provides a convenient route to isopinocampheol without rearrangement and with predictable stereochemistry. orgsyn.org This highlights a common synthetic pathway in the pinane (B1207555) family of compounds.

Table 2: Reduction and Hydrogenation Reactions

| Starting Material | Reagent/Catalyst | Product | Reaction Type |

|---|---|---|---|

| Pinocarvone | Lithium Aluminum Hydride (LiAlH₄) | This compound | Reduction. |

| Pinocarvone | Triphenylphosphine | trans-Pinocarveol | Meerwein-Ponndorf-Verley Reduction. |

| This compound | Neutral Nickel Catalyst | Isopinocampheol | Hydrogenation. orgsyn.orgorgsyn.org |

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound can undergo nucleophilic substitution, allowing for the introduction of various functional groups. This versatility makes it a valuable intermediate in the synthesis of diverse compounds. lookchem.combiosynth.com Common reagents for this transformation include thionyl chloride and phosphorus tribromide, which convert the alcohol to the corresponding chloride and bromide, respectively.

The Mitsunobu reaction provides a mild and selective method for the substitution of the hydroxyl group. libretexts.org This reaction, often utilizing triphenylphosphine and a diethyl azodicarboxylate (DEAD), allows for the introduction of a nucleophile with inversion of configuration at the carbinol carbon. libretexts.orgmdpi.com This is particularly useful for synthesizing chiral derivatives. For example, the reaction of (+)-isopinocampheol, a related pinane alcohol, with zinc N,N-dimethyldithiocarbamate in the presence of triphenylphosphine and DEAD results in the formation of a dithiocarbamate (B8719985) with an inverted configuration. mdpi.com

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, which can then be displaced by a variety of nucleophiles. libretexts.org This two-step approach also typically proceeds with inversion of configuration. libretexts.org

Rearrangement Reactions and Skeletal Transformations

The strained bicyclo[3.1.1]heptane skeleton of this compound is susceptible to rearrangement reactions, particularly under acidic conditions or upon heating. These transformations can lead to a variety of other monoterpenoid structures.

For instance, the reaction of trans-pinocarveol with hydrogen bromide can lead to rearranged products with fenchane (B1212791) and bornane skeletons. researchgate.netresearchgate.net This contrasts with the reaction of pinocarvone with hydrogen bromide or bromine, where the pinane skeleton remains intact. researchgate.netresearchgate.net

The allylic rearrangement of trans-pinocarveol esters to myrtenol esters has been studied theoretically. This intramolecular, cyclization-induced rearrangement results in an equilibrium mixture of the starting material and the product, with the ratio determined by their thermodynamic stabilities. Generally, the trans-pinocarveol esters, containing an endocyclic double bond, are more stable.

Thermal rearrangements of monoterpenoids, including pinocarveol, can also occur. researchgate.net Pyrolysis of related pinanols, such as cis- and trans-2-pinanol, leads to the opening of the cyclobutane (B1203170) ring and the formation of acyclic compounds like linalool. researchgate.net While specific studies on the thermal rearrangement of this compound are less common, it is plausible that it could serve as a precursor to other monoterpenoids under thermal conditions. researchgate.net

The isomerization of α-pinene oxide, a related epoxide, over solid acid-base catalysts can also produce trans-pinocarveol, among other products like campholenic aldehyde. oup.comrsc.org The formation of trans-pinocarveol in this reaction is favored by the presence of basic sites on the catalyst surface. oup.com

Biotransformation and Metabolic Fate in Model Organisms Excluding Human Data

Microbial Biotransformation Studies

The transformation of terpenes by microorganisms is a significant area of research, offering pathways to produce valuable compounds. (-)-trans-Pinocarveol, a bicyclic monoterpenoid, is subject to various microbial metabolic processes.

Fungi are well-documented for their ability to metabolize terpenes. Aspergillus niger, for instance, can transform (-)-β-Pinene into (+)-trans-pinocarveol. taylorandfrancis.com This product can then undergo further metabolism through several pathways. One pathway involves the conversion of (+)-trans-pinocarveol into (+)-pinocarvone, which is then metabolized to (-)-3-isopinanone, (+)-2α-hydroxy-3-pinanone, and (+)-2α,5-dihydroxy-3-pinanone. taylorandfrancis.com Alternative pathways for (+)-trans-pinocarveol metabolism by A. niger lead to the formation of (+)-6β-hydroxyfenchol or (-)-6β,7-dihydroxyfenchol. taylorandfrancis.com Some studies have noted that Aspergillus niger primarily oxidizes β-pinene to myrtenol (B1201748), but also produces pinocarveol (B1213195) and pinocarvone (B108684). scispace.com

The psychrotrophic (cold-adapted) fungus Chrysosporium pannorum has also been identified as an effective biocatalyst. mdpi.comnih.gov While primarily studied for its conversion of α-pinene to verbenol (B1206271) and verbenone, it also demonstrates high efficiency in converting β-pinene to trans-pinocarveol. researchgate.netresearchgate.net Mutant strains of C. pannorum have shown significantly enhanced biotransformation capabilities. mdpi.comnih.govresearchgate.net

Table 1: Fungal Metabolites of Pinocarveol and its Precursor

| Fungus Species | Precursor | Key Metabolites from (trans)-Pinocarveol |

|---|---|---|

| Aspergillus niger | (-)-β-Pinene | (+)-Pinocarvone, (-)-3-Isopinanone, (+)-2α-Hydroxy-3-pinanone, (+)-2α,5-Dihydroxy-3-pinanone, (+)-6β-Hydroxyfenchol, (-)-6β,7-Dihydroxyfenchol taylorandfrancis.com |

Bacteria from the genus Pseudomonas are known for their ability to degrade and metabolize monoterpenes. diva-portal.org Pseudomonas sp. strain PIN can metabolize β-pinene, with studies suggesting that pinocarveol is a potential metabolic product. researchgate.net Research on Bacillus pallidus indicates that while β-pinene is exclusively converted to pinocarveol, this can be further transformed into carveol (B46549) and carvone. mdpi.com Some Pseudomonas species, such as P. rhodesiae and P. fluorescens, have been studied for their ability to metabolize compounds from the pinene family. nih.gov It has been noted that the allylic oxidation of β-pinene to trans-pinocarveol is a common metabolic pathway in many microorganisms. scispace.com

Significant efforts have been made to optimize the microbial production of trans-pinocarveol from its precursors. For Chrysosporium pannorum, mutagenesis using UV light and N-methyl-N'-nitro-N-nitrosoguanidine, followed by adaptation to the toxic substrate β-pinene, has yielded highly efficient mutants. mdpi.comnih.gov One of the most active adapted mutants demonstrated a 4.3-fold greater biocatalytic activity, producing up to 315 mg of trans-pinocarveol per gram of dry mycelium. mdpi.comnih.govresearchgate.net Biotransformation with these adapted mutants doubled the yield of trans-pinocarveol compared to non-adapted ones. mdpi.comnih.gov Further optimization under specific stress conditions and using unconventional oxygenation methods led to a nearly 4-fold increase in biotransformation efficiency, achieving a maximum trans-pinocarveol concentration of approximately 600 mg/L. umcs.pl

The optimization of reaction conditions is crucial and can involve adjusting parameters like temperature, pH, enzyme concentration, and substrate concentration. numberanalytics.com For instance, in a cascade biocatalysis system for α-pinene oxidation, optimizing the concentrations of peroxidase, laccase, and hydrogen peroxide oxidant allowed for an 80% substrate conversion. mdpi.com General rules for optimizing biocatalysis in organic solvents suggest that the polarity of the solvent plays a critical role, with high activity observed in apolar solvents. deepdyve.com

Table 2: Optimization of trans-Pinocarveol Production by Chrysosporium pannorum

| Strain/Condition | Yield/Activity | Reference |

|---|---|---|

| Most active non-adapted mutant | 2.4-fold increased biotransformation activity vs. parental strain | mdpi.com |

| Adapted mutants (average) | 1.7-fold higher efficiency than non-adapted mutants | mdpi.com |

| Most active adapted mutant | 4.3-fold greater biocatalytic activity; 315 mg/g dry mycelium | mdpi.comnih.govresearchgate.net |

Bacterial Biotransformation Pathways (e.g., Pseudomonas sp.)

Animal Model Metabolism (e.g., Rabbit Studies)

The in vivo metabolism of pinenes, the precursors to pinocarveol, has been investigated in animal models, particularly rabbits, to understand the resulting metabolites and their stereochemistry.

When rabbits were administered β-pinene, a variety of neutral and acidic metabolites were identified in the urine. taylorandfrancis.com The primary neutral metabolites were identified as (-)-trans-10-Pinanol and (-)-1-p-Menthene-7,8-diol. taylorandfrancis.comtaylorandfrancis.com (+)-trans-Pinocarveol was also identified as a neutral metabolite, alongside (-)-α-terpineol. taylorandfrancis.comtaylorandfrancis.com The main acidic metabolite found was myrtenic acid. taylorandfrancis.comtaylorandfrancis.com It is suggested that the formation of the trans-pinocarveol metabolite occurs through the endocyclic allylic hydroxylation of β-pinene. taylorandfrancis.com

Table 3: Urinary Metabolites of β-Pinene in Rabbits

| Metabolite Type | Compound Name | Relative Abundance |

|---|---|---|

| Neutral | (-)-trans-10-Pinanol | Major taylorandfrancis.com |

| Neutral | (-)-1-p-Menthene-7,8-diol | Major taylorandfrancis.com |

| Neutral | (+)-trans-Pinocarveol | Identified taylorandfrancis.comtaylorandfrancis.com |

| Neutral | (-)-α-Terpineol | Identified taylorandfrancis.comtaylorandfrancis.com |

The metabolism of terpenes in vivo often exhibits high stereospecificity. In the case of β-pinene metabolism in rabbits, the stereochemistry of the products has been characterized. The administration of β-pinene leads to the formation of (+)-trans-Pinocarveol, indicating a stereospecific hydroxylation reaction. taylorandfrancis.comtaylorandfrancis.com This highlights the selective nature of the enzymes involved in the metabolic process within the animal model. The other identified metabolites, such as (-)-trans-10-Pinanol and (-)-α-terpineol, also possess specific stereochemical configurations, further demonstrating the stereoselective nature of the biotransformation pathways. taylorandfrancis.comtaylorandfrancis.com

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like (-)-trans-pinocarveol, found frequently in essential oils. nih.gov This method provides both chromatographic separation and mass-based identification, offering a high degree of certainty.

Retention Indices and Mass Spectral Fragmentation Patterns for Definitive Identification

A critical parameter for the identification of compounds in GC is the retention index (RI), which normalizes retention times relative to a series of n-alkane standards. This allows for inter-laboratory comparison of data. The RI of this compound varies depending on the polarity of the GC column's stationary phase, a key factor in its definitive identification.

Table 1: Kovats Retention Indices (RI) for trans-Pinocarveol

| Column Type | Stationary Phase | Reported RI |

|---|---|---|

| Standard Non-Polar | e.g., DB-1, HP-5MS | 1119, 1126, 1135, 1139 |

| Semi-Standard Non-Polar | - | 1135 |

| Standard Polar | e.g., DB-WAX | 1139, 1599, 1661 |

Data sourced from multiple databases and studies. nih.govnih.govnih.govthegoodscentscompany.com

The mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the compound after electron ionization. For trans-pinocarveol (molar mass: 152.23 g/mol ), the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 152. The fragmentation pattern is characteristic of a bicyclic monoterpenoid alcohol. Key fragments include losses of water (-18), methyl (-15), and larger alkyl groups, as well as characteristic ring cleavages.

Table 2: Key Mass Spectral Fragments for trans-Pinocarveol

| m/z (Mass/Charge) | Relative Intensity | Proposed Fragment Identity |

|---|---|---|

| 152 | Low | [M]⁺ (Molecular Ion) |

| 137 | Moderate | [M-CH₃]⁺ |

| 119 | Moderate | [M-H₂O-CH₃]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Data interpreted from typical monoterpenoid fragmentation patterns and spectral databases. hmdb.canih.gov

Application of Chiral GC for Enantiomeric Excess Determination

Since this compound is a chiral molecule, its biological and sensory properties can differ significantly from its (+)-enantiomer. Standard GC columns cannot separate these enantiomers. Therefore, gas chromatography using a chiral stationary phase (CSP) is essential for their resolution. Chiral GC columns, often based on cyclodextrin (B1172386) derivatives, create a diastereomeric interaction with the enantiomers, leading to different retention times.

This technique is the primary method for determining the enantiomeric excess (ee), which quantifies the purity of one enantiomer in a mixture. researchgate.net It is calculated as: ee (%) = |([R] - [S]) / ([R] + [S])| x 100

The determination of ee is critical in quality control, for instance, in authenticating essential oils or verifying the stereochemical outcome of an asymmetric synthesis. libretexts.orgorganicchemistrydata.org For example, the reduction of pinocarvone (B108684) can yield this compound with a specific enantiomeric excess, which is then confirmed by chiral GC analysis. nih.gov

Multidimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis

For exceptionally complex samples like essential oils and other botanical extracts, one-dimensional GC may not provide adequate separation, leading to co-elution of multiple compounds. pherobase.com Comprehensive two-dimensional gas chromatography (GC×GC) offers vastly superior resolving power.

Enhanced Resolution and Detection in Botanical Extracts

GC×GC utilizes two columns of different and complementary selectivity (e.g., a non-polar column followed by a polar column) connected by a modulator. The modulator traps, concentrates, and re-injects fractions from the first column onto the second, faster-separating column. This process generates a two-dimensional chromatogram with peaks separated by volatility in the first dimension and polarity in the second.

This enhanced peak capacity is crucial for the analysis of botanical extracts where this compound may be present as a minor component among hundreds of other structurally similar terpenes and their derivatives. The improved separation prevents misidentification due to co-elution and allows for the detection of trace-level compounds that would otherwise be obscured by larger peaks in a 1D-GC analysis.

Coupled Electroantennographic Detection (EAD) for Biological Activity Screening

To investigate the biological relevance of volatile compounds, GC can be coupled with an electroantennographic detector (GC-EAD). This powerful technique uses an insect's antenna as a highly sensitive and selective biological detector to identify which compounds in a complex mixture elicit an olfactory response. The effluent from the GC column is split, with one part going to a conventional detector (like a Flame Ionization Detector or Mass Spectrometer) and the other passing over the antennal preparation.

GC-EAD analysis has demonstrated that trans-pinocarveol is an electrophysiologically active compound for a variety of insect species. It elicits distinct antennal responses, indicating that it plays a role in chemical communication, such as host plant location or pheromonal signaling. This makes GC-EAD an indispensable tool in chemical ecology for screening plant extracts and identifying new semiochemicals.

Table 3: Examples of Insect Species with EAD Responses to trans-Pinocarveol

| Insect Species | Order/Family | Context |

|---|---|---|

| Gonipterus platensis (Eucalyptus Weevil) | Coleoptera: Curculionidae | Host plant volatiles / Pheromone blend |

| Thyrinteina arnobia (Eucalyptus Brown Looper) | Lepidoptera: Geometridae | Host plant volatiles |

| Dendroctonus terebrans (Black Turpentine Beetle) | Coleoptera: Curculionidae | Interspecies semiochemicals |

| Dendroctonus frontalis (Southern Pine Beetle) | Coleoptera: Curculionidae | Interspecies semiochemicals |

Data sourced from studies in chemical ecology.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While GC-MS is excellent for identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the complete structural elucidation of a molecule like this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each atom.

In ¹³C NMR, each unique carbon atom in the molecule produces a distinct signal, providing a direct count of non-equivalent carbons. The chemical shift (δ) of each signal indicates the type of carbon (e.g., sp³, sp², C-O). For this compound, ten distinct signals are expected, corresponding to its ten carbon atoms.

¹H NMR provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons through spin-spin coupling. The integration of the signals corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of adjacent protons.

Table 4: Experimental NMR Spectral Data for trans-Pinocarveol (in CDCl₃)

| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| C1 | 47.9 | 2.05 | m |

| C2 | 149.2 | - | - |

| C3 | 71.0 | 4.30 | m |

| C4 | 31.6 | 2.38, 2.25 | m |

| C5 | 40.9 | 2.50 | m |

| C6 | 38.0 | - | - |

| C7 | 27.8 | 2.05 | m |

| C8 (syn-CH₃) | 27.5 | 1.30 | s |

| C9 (anti-CH₃) | 22.4 | 0.85 | s |

| C10 (=CH₂) | 112.7 | 4.98, 4.70 | s, s |

Note: Assignments are based on published data and standard 2D NMR correlation techniques. Actual values may vary slightly based on solvent and instrument frequency.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to unambiguously assign each signal to its specific proton and carbon atom within the bicyclic pinane (B1207555) framework, confirming the trans stereochemistry of the hydroxyl group relative to the gem-dimethyl bridge.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of functional groups present in a molecule. mdpi.comresearchgate.net For this compound, these methods provide characteristic spectral fingerprints that are instrumental in its identification and structural analysis.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its specific functional groups. The most prominent feature is a broad band in the region of 3330 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The exocyclic methylene (B1212753) group (=CH₂) gives rise to a characteristic C-H stretching vibration, typically observed around 3070 cm⁻¹, and an out-of-plane bending vibration near 880 cm⁻¹. The C-O stretching vibration of the secondary alcohol appears in the fingerprint region, usually between 1100 and 1000 cm⁻¹. The bicyclic pinane skeleton exhibits a series of C-H stretching vibrations for the methyl and methylene groups in the 2950-2850 cm⁻¹ range, along with various bending and skeletal vibrations at lower wavenumbers.

Attenuated Total Reflection (ATR)-IR spectroscopy has been utilized for the non-destructive analysis of essential oils containing pinocarveol (B1213195), allowing for the discrimination of different oil profiles based on the spectral data of individual terpenoids. researchgate.net

Raman Spectroscopy:

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| Hydroxyl (-OH) | O-H Stretch | ~3330 | |

| Exocyclic Methylene (=CH₂) | C-H Stretch | ~3070 | |

| C=C Stretch | ~1650 | ||

| C-H Out-of-Plane Bend | ~880 | ||

| Secondary Alcohol (C-O) | C-O Stretch | 1100-1000 | |

| Alkyl (CH₃, CH₂) | C-H Stretch | 2950-2850 |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration of chiral molecules like this compound. canterbury.ac.nzresearchgate.net These methods measure the differential interaction of left and right circularly polarized light with the molecule, providing unique spectral data directly related to its three-dimensional structure. researchgate.nettaylorandfrancis.com

Circular Dichroism (CD):

Circular dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum provides information about the stereochemistry of the molecule. For this compound, the electronic transitions associated with the hydroxyl and the exocyclic double bond chromophores are expected to give rise to distinct Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of these groups and can be used to assign the (1S,3R,5S) absolute configuration. nih.gov The application of CD has been noted in the study of polyol monoterpenes, including trans-pinocarveol. researchgate.net

Optical Rotatory Dispersion (ORD):

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. taylorandfrancis.comworktribe.com The ORD curve of a chiral molecule is closely related to its CD spectrum through the Kronig-Kramers transforms. For this compound, the ORD spectrum would exhibit a plain curve at wavelengths away from its absorption maxima and show anomalous dispersion (a Cotton effect) in the region of these absorptions. The sign of the Cotton effect in the ORD spectrum provides corroborating evidence for the absolute configuration determined by CD spectroscopy. The optical rotation of this compound has been a key parameter in its characterization. escholarship.org

The combination of experimental CD and ORD data with quantum mechanical calculations has become a powerful approach for the unambiguous assignment of the absolute configuration of complex natural products. researchgate.net

Table 2: Chiroptical Properties of this compound

| Technique | Property Measured | Application for this compound | Source |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light (Δε) | Determination of absolute configuration (1S,3R,5S) through Cotton effects. | nih.govresearchgate.net |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength ([α]λ) | Confirmation of absolute configuration and analysis of Cotton effects. | taylorandfrancis.comworktribe.comescholarship.org |

Biological Activities and Molecular Mechanisms in Vitro and Animal Models

Antimicrobial and Antifungal Efficacy

The compound shows notable efficacy against a variety of microbial pathogens, a property attributed to its lipophilic nature which facilitates interaction with microbial cells. d-nb.info

Studies on essential oils containing (-)-trans-Pinocarveol have documented its inhibitory effects against both bacteria and fungi. Essential oil from Erica manipuliflora, containing 9.25% trans-pinocarveol, showed antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella enteritidis. ekb.eg Similarly, the volatile oil of Eucalyptus sargentii, with a 5.92% concentration of trans-pinocarveol, was tested against three Gram-positive and five Gram-negative bacteria, as well as the fungi Aspergillus niger and Candida albicans, demonstrating moderate to high antimicrobial activity. greenpharmacy.info

The antifungal properties are also significant. Essential oil from Artemisia persica, containing 10.2% trans-pinocarveol, was effective against several Aspergillus species, with Aspergillus ochraceus and Aspergillus parasiticus being the most sensitive. nih.gov The essential oil of Eucalyptus microcorys, in which trans-pinocarveol is a principal component, also showed in vitro antifungal activity against the coffee rust fungus Hemileia vastatrix. cropj.com

| Source Plant | This compound % | Target Pathogens | Observed Effect | Reference |

|---|---|---|---|---|

| Erica manipuliflora | 9.25% | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Salmonella enteritidis | Antibacterial activity observed. | ekb.eg |

| Eucalyptus sargentii | 5.92% | Gram-positive bacteria, Gram-negative bacteria, Aspergillus niger, Candida albicans | Moderate to high antimicrobial activity. | greenpharmacy.info |

| Artemisia persica | 10.2% | Aspergillus ochraceus, A. parasiticus, A. flavus, A. nidulans, A. fumigatus, A. niger | Fungicidal effect, with MFC values ranging from 1.25 to 10 μl/ml. | nih.gov |

| Eucalyptus microcorys | Principal Component | Hemileia vastatrix | In vitro antifungal activity. | cropj.com |

The primary mechanism for the antimicrobial action of this compound is believed to be the disruption of microbial cell membrane integrity. As a lipophilic compound, it can easily cross cell membranes, leading to increased permeability and subsequent cell lysis and death. d-nb.info Studies on plant extracts containing trans-pinocarveol have used assays to confirm this mechanism. For instance, investigations into plant products rich in terpenes like trans-pinocarveol have evaluated their effects on cell membranes by measuring electrolyte leakage and conducting haemolysis assays on sheep erythrocytes. nih.govnih.gov These tests indicate that at certain concentrations, the extracts can damage membrane integrity. nih.govnih.gov

Inhibition of Bacterial and Fungal Pathogens (In Vitro Assays)

Anti-Inflammatory Effects

This compound has been identified as a potential anti-inflammatory agent, with research pointing towards its ability to modulate key components of the inflammatory cascade. biosynth.com

The anti-inflammatory properties of this compound are thought to be mediated, in part, by the inhibition of pro-inflammatory cytokines. biosynth.com In vitro research has demonstrated this modulatory effect. An essential oil from Artemisia annua L., containing this compound, was shown to significantly reduce the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. tandfonline.com The inhibition rates for NO, TNF-α, and IL-6 were 47.84%, 26.57%, and 55.55%, respectively. tandfonline.com This suggests an ability to suppress the production of key inflammatory mediators at the cellular level. tandfonline.comnih.gov In silico studies have also screened this compound against inflammatory targets like TNF-α and interleukin-1β (IL-1β). nih.gov

| Study Model | Essential Oil Source | Key Inflammatory Mediators | Result | Reference |

|---|---|---|---|---|

| LPS-stimulated RAW264.7 cells | Artemisia annua L. | NO, TNF-α, IL-6 | Pre-treatment with the essential oil reduced the levels of these mediators. | tandfonline.com |

| Virtual Screening | Myrtus communis L. | TNF-α, IL-1β | Active molecules, including trans-pinocarveol, were screened against these targets. | nih.gov |

Beyond cytokine modulation, the anti-inflammatory action of this compound may involve the inhibition of crucial enzymes in inflammatory pathways, such as cyclooxygenase (COX). The COX enzymes are key to the synthesis of prostaglandins, which are major contributors to inflammation. mdpi.com An ethanolic extract of Commiphora gileadensis, which contains trans-pinocarveol, exhibited inhibitory activity against the COX-1 enzyme. mdpi.com Furthermore, computational in silico studies have explored the interaction of compounds like trans-pinocarveol with the COX-2 enzyme, suggesting it as a potential inhibitor. nih.govresearchgate.net

Modulation of Pro-inflammatory Cytokine Production (In Vitro Studies)

Cytotoxic and Apoptotic Activities in Cancer Cell Lines (In Vitro)

Investigations have highlighted the potential of this compound as an anticancer agent, demonstrating its ability to induce cytotoxicity and apoptosis in various cancer cell lines in vitro.

Essential oils containing this compound have shown dose- and time-dependent cytotoxic effects. nih.gov For example, an essential oil from Nepeta mahanensis was cytotoxic against MCF-7 (breast), Caco-2 (colorectal), HepG2 (liver), and SH-SY5Y (neuroblastoma) cancer cell lines. nih.gov The mechanism in MCF-7 cells was linked to an increase in the Bax/Bcl-2 gene expression ratio, suggesting the induction of apoptosis. d-nb.infonih.gov Similarly, an essential oil from Salvia syriaca containing trans-pinocarveol induced a nearly 6-fold increase in apoptotic Caco-2 cells and altered the mRNA levels of Bax and Bcl-2. brieflands.com

The induction of apoptosis is a key strategy for cancer treatment. brieflands.comsilae.it Studies on essential oils from Verbena officinalis and Achillea membranacea have shown that they can induce apoptosis and cause cell cycle arrest in leukemia and ovarian cancer cells (A2780), respectively. silae.itmdpi.comscielo.br The pro-apoptotic activity in leukemia cells was linked to the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. scielo.br

| Source Plant | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Nepeta mahanensis | MCF-7, Caco-2, HepG2, SH-SY5Y | Dose- and time-dependent cytotoxicity; increased Bax/Bcl-2 ratio in MCF-7 cells. | nih.gov |

| Salvia syriaca | Caco-2 | Cytotoxic and apoptotic effects; increased annexin-positive cells; altered Bax and Bcl-2 mRNA levels. | brieflands.com |

| Achillea falcata | HeLa, Caco-2 | Dose-dependent cytotoxicity. | oatext.com |

| Achillea membranacea | A2780 (ovarian) | Significant growth inhibition (IC50 = 12.99 μg/mL); induced apoptosis and cell cycle arrest. | mdpi.com |

| Verbena officinalis | Chronic Myeloid Leukemia (CML) cells | Induced significant apoptosis. | silae.it |

| Zingiber striolatum | K562 (leukemic), PC-3 (prostatic), A549 (lung) | Significant cytotoxicity with IC50 values ranging from 12.94 to 82.56 μg/mL. | acgpubs.org |

Induction of Cell Cycle Arrest and Programmed Cell Death

This compound has been shown to possess cytotoxic properties and can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cell lines. Studies have indicated that essential oils containing this compound can trigger apoptosis in neoplastic B-cells from patients with chronic lymphocytic leukemia. scielo.br This process is often mediated by the activation of caspases, a family of proteases that are central to the apoptotic pathway. scielo.br For instance, research on essential oils containing this compound demonstrated the induction of apoptosis and the activation of caspase-3 in these leukemic cells. scielo.br

Furthermore, investigations into the effects of essential oils rich in this compound on various cancer cell lines have revealed their ability to halt the cell cycle at specific phases. semanticscholar.orgnih.gov For example, an essential oil from Pinus koraiensis pinecones, which contains this compound, was found to arrest the cell cycle of MGC-803 human gastric cancer cells in the G2/M phase. semanticscholar.org Similarly, other studies have reported that essential oils containing this monoterpenoid can block cells in the S and G2/M phases of the cell cycle. nih.gov This disruption of the normal cell cycle progression is a key mechanism by which this compound exerts its anti-proliferative effects.

Table 1: Effects of this compound and Associated Essential Oils on Cell Cycle and Apoptosis

| Cell Line | Source of this compound | Observed Effect | Reference |

|---|---|---|---|

| Chronic Lymphocytic Leukemia (CLL) cells | Verbena officinalis essential oil | Induction of apoptosis, activation of caspase-3 | scielo.br |

| MGC-803 (Human Gastric Cancer) | Pinus koraiensis pinecone essential oil | G2/M phase cell cycle arrest, induction of apoptosis | semanticscholar.org |

| Glioblastoma cells | Lavandula pedunculata & Mentha cervina essential oils | Induction of apoptosis, S and G2/M phase block | nih.gov |

| Dalton's Lymphoma Ascites (DLA) cells | Anemia schimperiana frond essential oil | Induction of apoptotic cell death | researchgate.nettandfonline.com |

Molecular Pathways Involved in Anti-proliferative Effects

The anti-proliferative activity of this compound is rooted in its ability to modulate various molecular signaling pathways. Research suggests that this compound, often in synergy with other components of essential oils, can influence pathways that regulate cell growth, proliferation, and survival. nih.gov For example, studies have shown that essential oils containing this compound can exhibit significant cytotoxicity against various cancer cell lines. researchgate.nettandfonline.comresearchgate.net

One of the implicated pathways is the HIPPO/YAP signaling pathway, which is crucial in regulating organ size and cell proliferation. semanticscholar.org An essential oil containing this compound was found to inhibit gastric cancer cells through this pathway. semanticscholar.org The anti-proliferative activity is often the result of the synergistic effects of the various terpenoid constituents within an essential oil. researchgate.net

Entomological Interactions and Semiochemical Roles

This compound plays a significant role in the chemical ecology of insects, acting as both a repellent and a component of pheromone blends that mediate communication and host selection.

Insect Repellent and Insecticidal Properties

This compound has demonstrated notable insect repellent and insecticidal activities against a range of insect pests. cymitquimica.com It is a component of essential oils from plants like Hedeoma mandoniana, which are traditionally used as insecticides and repellents. ird.fr Studies have shown that essential oils containing this compound exhibit repellent action against stored product pests such as Rhyzopertha dominica and Oryzaephilus surinamensis. actahort.org For instance, the essential oil of Eucalyptus astringens, with trans-pinocarveol as a constituent, showed repellency percentages of 58.75% and 55% against these two insects, respectively. actahort.org

Furthermore, the compound has been identified as a component in essential oils that are effective against mosquitoes. The insecticidal properties are sometimes linked to the inhibition of key enzymes in the insect nervous system, such as acetylcholinesterase (AChE). researchgate.net

Table 2: Insecticidal and Repellent Activity of Essential Oils Containing this compound

| Target Insect | Plant Source | Activity | Key Finding | Reference |

|---|---|---|---|---|

| Rhyzopertha dominica | Eucalyptus astringens | Repellent | 58.75% repellency at 0.08 µl/m² | actahort.org |

| Oryzaephilus surinamensis | Eucalyptus astringens | Repellent | 55% repellency at 0.08 µl/m² | actahort.org |

| Reticulitermes speratus | Salvia tomentosa | Insecticidal (AChE inhibition) | 15-20% AChE inhibition at 1 mg/mL | researchgate.net |

| Aedes aegypti | Jasminum officinale & Anthemis nobilis | Repellent | Component of repellent essential oils | |

| Triatoma infestans & Rhodnius neglectus | Hedeoma mandoniana | Insecticidal | Component of traditionally used insecticidal oil | ird.fr |

Involvement in Host Selection and Insect Communication (e.g., Pheromone Blends)

This compound is a crucial semiochemical, a chemical cue that carries a message, in the communication systems of several insect species, particularly bark beetles. It can act as a pheromone component, influencing aggregation, host selection, and mating behaviors.

In the southern pine beetle (Dendroctonus frontalis), female beetles produce trans-pinocarveol, which can reduce the response of other beetles to attractant-baited traps, potentially playing a role in preventing over-colonization of a host tree. oup.comusda.gov The antennae of both male and female southern pine beetles are sensitive to trans-pinocarveol, and it can significantly reduce their response to aggregation pheromones. usda.gov

For the eucalyptus weevil (Gonipterus platensis), trans-pinocarveol is part of an active pheromone blend that includes cis- and trans-verbenol, verbenene, and myrtenol (B1201748). mdpi.comresearchgate.net This blend is attractive to both male and female weevils. mdpi.comresearchgate.net In other beetle species, such as the white pine cone beetle (Conophthorus coniperda), trans-pinocarveol did not enhance the attraction to sex pheromones, indicating its role can be species-specific. researchgate.net

Other Significant Bioactivities

Beyond its effects on cancer cells and insects, this compound has shown promise in combating parasitic diseases.

Phytotoxic Effects on Plant Growth

This compound, a component of various plant essential oils, has demonstrated notable phytotoxic, or plant-inhibiting, properties. Research indicates that this compound can interfere with the germination and development of several plant species.

Essential oils derived from various Eucalyptus species, which contain this compound, have been shown to inhibit the germination and seedling growth of the perennial weed silverleaf nightshade (Solanum elaeagnifolium). plos.org The inhibitory impact of these aqueous volatile fractions (AVFs) increases with higher concentrations. plos.org For instance, the AVF from Eucalyptus salubris completely stopped the germination and growth of silverleaf nightshade at a 75% concentration. plos.org The primary components of these phytotoxic AVFs include 1,8-cineole, pinocarvone (B108684), and trans-pinocarveol. plos.org

Similarly, essential oils from Eucalyptus griffithsii containing trans-pinocarveol (at 4.6%) have been observed to affect the germination and radical elongation of wild mustard (Sinapis arvensis). nih.gov Studies on essential oils from Cistus ladanifer, where this compound is a significant constituent (20.00%), also showed strong phytotoxic activity. nih.gov This oil completely blocked the germination of Amaranthus hybridus at all tested concentrations and significantly inhibited the growth of Conyza canadensis and Parietaria judaica. nih.gov

The essential oil of Juniperus communis var. saxatilis contains this compound and exhibits dose-dependent phytotoxic effects on the germination and seedling development of both Lolium multiflorum and Sinapis alba. mdpi.com These findings underscore the role of this compound, often in synergy with other monoterpenes, as a natural herbicidal agent. mdpi.commdpi.com The mechanism of action for such terpenoids is thought to involve the inhibition of mitosis, cellular respiration, and DNA synthesis. nih.gov

Table 1: Phytotoxic Effects of Essential Oils Containing this compound

| Source Plant Species | Target Plant Species | Observed Effects | Reference |

|---|---|---|---|

| Eucalyptus salubris, E. dundasii, E. spathulata, E. brockwayii | Solanum elaeagnifolium (Silverleaf Nightshade) | Strong inhibition of germination and seedling growth. Complete inhibition at 75% concentration for E. salubris AVF. | plos.org |

| Cistus ladanifer | Amaranthus hybridus, Portulaca oleracea, Chenopodium album, Conyza canadensis, Parietaria judaica | Strong phytotoxic activity; completely blocked germination of A. hybridus and significantly inhibited other species. | nih.gov |

| Eucalyptus griffithsii | Sinapis arvensis (Wild Mustard) | Inhibition of germination and radical elongation. | nih.gov |

| Juniperus communis var. saxatilis | Lolium multiflorum, Sinapis alba | Dose-dependent reduction in germination and seedling development. | mdpi.com |

Receptor Modulation (e.g., GABA(A) Receptor)

This compound acts as a modulator of the γ-aminobutyric acid type A (GABA(A)) receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. nih.govmdpi.com Studies utilizing Xenopus oocytes and human embryonic kidney (HEK) cells transfected with GABA(A) receptor subunits have identified this compound as a potent modifier of the receptor's function. nih.govnih.govresearchgate.net

Research on various terpenoids from Sideritis extracts revealed that the bicyclic monoterpenoid this compound was among the most effective modulators of GABA(A) receptor activity, alongside isopulegol, verbenol (B1206271), and myrtenol. nih.govmdpi.comresearchgate.net The modulatory action of these terpenes is believed to stem from the presence of a hydroxyl group and the bicyclic nature of their structures. nih.govresearchgate.net

This modulation is characterized as allosteric, meaning it influences the receptor's response to its primary ligand, GABA, without binding to the same site. nih.govresearchgate.net The effect of this compound is independent of the γ2 subunit of the GABA(A) receptor, a characteristic it shares with alcohols and anesthetics. nih.govnih.govresearchgate.net In studies using human GABA(A) receptors, the modulatory effects of pinocarveol (B1213195) became statistically significant at concentrations greater than 10 μM. nih.gov Other investigations have noted significant modulation at concentrations ranging from 3 to 300 μM. mdpi.com This interaction suggests a potential mechanism for the sedative properties observed in plant extracts containing this compound. mdpi.com

Table 2: Modulation of GABA(A) Receptors by this compound

| Experimental Model | Receptor Subunits | Key Findings | Effective Concentration | Reference |

|---|---|---|---|---|

| Xenopus oocytes and transfected HEK293 cells | α1β2 and α1β2γ2 | Identified as one of the most potent terpenoid modifiers of GABA(A) receptor function. | >10 μM | nih.govnih.gov |

| Xenopus laevis oocytes or HEK cells | α1β2 or α1β2γ2 | Significantly modulated GABA(A) receptor functions; action is independent of the γ2 subunit. | 3-300 μM | mdpi.com |

| Transfected cell lines | α1β2γ2 | Proposed allosteric modulation similar to the action of alcohols and anesthetics. | Not specified | researchgate.net |

Computational Chemistry and Theoretical Modeling of Trans Pinocarveol

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies have employed this method to investigate the interaction of (-)-trans-pinocarveol with various biological targets.

In the context of antiviral research, this compound was docked against key proteins involved in the entry of the SARS-CoV-2 virus into human cells. amazonaws.comchemrxiv.org These studies aimed to identify potential inhibitory effects of naturally occurring compounds. The binding affinities of trans-pinocarveol to the human angiotensin-converting enzyme 2 (ACE2) receptor, the transmembrane protease serine 2 (TMPRSS2), and the viral spike protein were calculated. amazonaws.comresearchgate.net One study reported that among several essential oil compounds, trans-pinocarveol had the lowest average binding energy across all tested receptors, suggesting a favorable interaction. amazonaws.com

Molecular docking has also been used to explore the anti-inflammatory potential of this compound. In a study investigating the constituents of Eucalyptus species, L-trans-pinocarveol was docked against human neutrophil elastase, a protein involved in inflammation. nih.gov The results indicated notable binding energies, suggesting a possible mechanism for the observed anti-inflammatory activity. nih.gov Furthermore, docking studies against cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory pathway, have been performed on essential oils containing L-trans-pinocarveol. researchgate.net

The antimicrobial properties of this compound have also been investigated using molecular docking. These studies have targeted various microbial enzymes essential for pathogen survival. For instance, L-trans-pinocarveol was docked against dihydrofolate reductase and pantothenate synthetase from Staphylococcus aureus, showing low binding energies that suggest potential inhibitory activity. nih.gov In another study, trans-pinocarveol was part of a library of natural compounds screened against the 3C-like protease (3CLpro) of SARS-CoV-2, a crucial enzyme for viral replication. nih.gov

The interaction of monoterpenes with cytochrome P450 enzymes has also been modeled. In a study on Streptomyces avermitilis CYP107P2, a docking model showed that β-pinene could be hydroxylated to form trans-pinocarveol, with the substrate positioned in proximity to the heme moiety of the enzyme. biomolther.org

| Protein Target | Organism/Virus | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| ACE2 Receptor | Human | -4.8 (Average for EOs) amazonaws.com | Not specified in abstract |

| TMPRSS2 | Human | -4.8 (Average for EOs) amazonaws.com | Not specified in abstract |

| Spike Protein | SARS-CoV-2 | -4.8 (Average for EOs) amazonaws.com | Not specified in abstract |

| Human Neutrophil Elastase | Human | Low binding energies reported nih.gov | Not specified in abstract |

| Dihydrofolate Reductase | Staphylococcus aureus | Low binding energies reported nih.gov | Not specified in abstract |

| Pantothenate Synthetase | Staphylococcus aureus | Low binding energies reported nih.gov | Not specified in abstract |

| 3C-like Protease (3CLpro) | SARS-CoV-2 | Data for library screening nih.gov | Not specified in abstract |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties and reactivity of molecules. These methods provide insights into molecular stability, reaction mechanisms, and thermodynamic properties.

The allylic rearrangement of trans-pinocarveol esters to myrtenol (B1201748) esters has been studied theoretically. epa.gov Using the semi-empirical AM1 method, the heats of formation (ΔHf) for various ester pairs were calculated to determine their relative thermodynamic stabilities. epa.gov The study found that, in most cases, the myrtenol esters with an endocyclic double bond are more stable. However, for the acetate (B1210297) and pivalate (B1233124) esters, the stability is reversed, with the trans-pinocarveol ester being more stable. epa.gov A correlation between thermodynamic stability and the calculated dipole moments was also observed. epa.gov